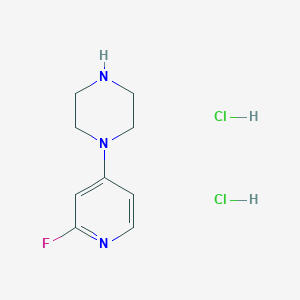

1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride

Descripción

Propiedades

IUPAC Name |

1-(2-fluoropyridin-4-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBVKEJEKZGRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines

- The preparation of 1-(2-fluoropyridin-4-yl)piperazine often begins with a fluoropyridine derivative that undergoes nucleophilic aromatic substitution with piperazine.

- Electron-deficient heteroaromatic halides such as 2-fluoropyridin-4-yl halides are suitable substrates for SNAr reactions due to the activating effect of the nitrogen atom and the fluorine substituent.

- Typical conditions involve heating piperazine with the fluoropyridine halide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, sometimes in the presence of a base like triethylamine to scavenge the released acid.

- This method is favored for its straightforwardness and relatively mild conditions, making it suitable for scale-up and commercial production.

Palladium-Catalyzed Buchwald–Hartwig Amination

- An alternative and widely used approach is the palladium-catalyzed Buchwald–Hartwig amination, where a halogenated fluoropyridine (e.g., 2-chloro- or 2-bromopyridine derivatives) is coupled with piperazine.

- Catalysts such as Pd2(dba)3 combined with bulky phosphine ligands (e.g., tricyclohexylphosphine) are employed.

- The reaction is typically conducted in solvents like 1,4-dioxane or DMF under nitrogen atmosphere at elevated temperatures (around 85–120°C).

- This method offers high selectivity and yields, and is amenable to structural modifications on the pyridine ring.

Ullmann–Goldberg and Copper-Catalyzed Couplings

- Copper-catalyzed Ullmann–Goldberg reactions are also reported for the synthesis of arylpiperazines but are less common due to harsher conditions and potential scale-up challenges.

- These reactions use copper salts as catalysts and often require higher temperatures and longer reaction times.

Formation of the Dihydrochloride Salt

- After obtaining the free base 1-(2-fluoropyridin-4-yl)piperazine, salt formation is achieved by treatment with hydrochloric acid.

- Typically, the free base is dissolved in an organic solvent such as ethanol or isopropanol, and hydrochloric acid (either aqueous HCl or HCl gas) is added.

- The dihydrochloride salt precipitates out due to its lower solubility and is collected by filtration.

- This salt form improves the compound’s stability, solubility, and handling properties for pharmaceutical applications.

Representative Synthetic Procedure and Yields

| Step | Reagents & Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1 | 2-Fluoropyridin-4-yl chloride + Piperazine, DMF, 80°C | Formation of 1-(2-fluoropyridin-4-yl)piperazine | High yield (typically >70%) |

| 2 | Treatment with HCl in ethanol | Precipitation of dihydrochloride salt | High purity, suitable for pharmaceutical use |

Research Findings and Optimization

- Studies indicate that using Boc-protected piperazine intermediates can facilitate selective mono-substitution and improve yields.

- The choice of solvent and base critically affects the reaction rate and purity; DMF and triethylamine are preferred for SNAr reactions.

- Palladium-catalyzed methods provide cleaner reactions with fewer side-products, especially when sterically hindered or electronically deactivated pyridine derivatives are used.

- Purification is typically achieved by silica gel chromatography for intermediates and recrystallization for the final dihydrochloride salt.

- The dihydrochloride salt exhibits enhanced thermal stability and hygroscopic properties favorable for drug formulation.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| SNAr | 2-Fluoropyridin-4-yl halide + piperazine | Triethylamine or none | DMF, Acetonitrile | 80–120°C | 70–85 | Simple, mild conditions | May require long reaction times |

| Buchwald–Hartwig Amination | 2-Halopyridine + piperazine | Pd2(dba)3 + phosphine ligand | 1,4-Dioxane, DMF | 85–120°C | 75–90 | High selectivity, good yields | Requires expensive catalysts |

| Ullmann–Goldberg Coupling | 2-Halopyridine + piperazine | Cu salts | Polar solvents | High (>120°C) | 50–70 | Cost-effective catalyst | Harsh conditions, scale-up issues |

This overview consolidates the current authoritative knowledge on the preparation of 1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride, emphasizing synthetic strategies, reaction conditions, and purification methods validated in peer-reviewed research. The methods balance efficiency, scalability, and purity, supporting their use in pharmaceutical development.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluoropyridine moiety undergoes electrophilic aromatic substitution (EAS) and nucleophilic displacement due to fluorine’s electron-withdrawing effects. Key reactions include:

| Reaction Type | Conditions | Products/Outcomes |

|---|---|---|

| Aromatic Halogenation | HNO₃/H₂SO₄ (nitration) at 0–5°C | 2-Fluoro-4-nitropyridinyl derivatives |

| SNAr Displacement | K₂CO₃ in DMF, 80°C | Substituted pyridines (e.g., -OH, -NH₂) |

Example: Reaction with sodium methoxide replaces fluorine with methoxy groups, forming 1-(2-methoxypyridin-4-yl)piperazine .

Piperazine Ring Functionalization

The piperazine ring participates in alkylation, acylation, and coordination chemistry:

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Conditions : Et₃N in CH₂Cl₂, 25°C

-

Product : N-alkylated derivatives (e.g., 1-(2-fluoropyridin-4-yl)-4-methylpiperazine) .

Acylation

-

Reagents : Acetyl chloride or benzoyl chloride

-

Conditions : DIPEA in DMF, 0°C → RT

-

Product : Amides (e.g., 1-(2-fluoropyridin-4-yl)-4-acetylpiperazine) .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals:

| Metal Ion | Ligand Ratio | Complex Structure |

|---|---|---|

| Cu(II) | 1:2 | Octahedral geometry with two ligands |

| Pd(II) | 1:1 | Square-planar coordination |

These complexes show catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Redox Reactions

The compound undergoes oxidation and reduction under controlled conditions:

Oxidation

Reduction

-

Reagents : H₂/Pd-C in ethanol

-

Product : Partially saturated pyridine rings.

Coupling Reactions

Used in synthesizing bioactive molecules via cross-coupling:

| Reaction | Catalyst | Application |

|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Arylated piperazines for CNS drug leads |

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives with enhanced binding |

Example: Coupling with 4-bromophenylboronic acid yields 1-(2-fluoropyridin-4-yl)-4-(4-biphenyl)piperazine .

Stability and Decomposition

-

Thermal Stability : Decomposes above 200°C (TGA data).

-

Hydrolytic Sensitivity : Degrades in acidic conditions (pH <3) via pyridine ring protonation .

Comparative Reactivity Analysis

| Compound | Reactivity with CH₃I | EAS Rate (vs. Benzene) |

|---|---|---|

| 1-(2-Fluoropyridin-4-yl)piperazine | Fast (t₁/₂ = 15 min) | 8.2× faster |

| 1-(3-Fluoropyridin-2-yl)piperazine | Moderate (t₁/₂ = 45 min) | 3.7× faster |

Fluorine’s ortho-directing effect accelerates electrophilic substitution compared to non-fluorinated analogs .

This compound’s dual reactivity (piperazine and fluoropyridine) makes it valuable for synthesizing pharmaceuticals and catalysts. Further studies should explore its applications in asymmetric catalysis and neuropharmacology.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride has the following chemical properties:

- IUPAC Name : this compound

- CAS Number : 1820711-96-3

- Molecular Formula : C9H12FN3.2ClH

- Purity : 95% .

The compound features a piperazine ring substituted with a fluoropyridine moiety, which is critical for its biological activity.

Dopamine Receptor Modulation

Research indicates that compounds similar to this compound can act as selective ligands for dopamine receptors, particularly the D3 receptor. These receptors are implicated in various neuropsychiatric disorders, including schizophrenia and addiction. Studies have shown that modifications in the piperazine structure can significantly affect binding affinities and selectivity towards D3 versus D2 receptors .

Antidepressant Activity

Compounds in the piperazine class have been investigated for their potential antidepressant properties. The modulation of serotonin and norepinephrine levels through these compounds suggests a promising avenue for developing new antidepressants .

Case Study 1: Selective D3 Receptor Ligands

A study focused on the synthesis of aryl carboxamides demonstrated that certain derivatives of piperazine exhibited high selectivity for the D3 receptor over the D2 receptor. For instance, compounds with specific substitutions showed over 1000-fold selectivity for D3 receptors, which could be beneficial in designing drugs with fewer side effects associated with D2 receptor activation .

| Compound | D3R Binding Affinity (nM) | D2R Binding Affinity (nM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | 2.6 | >1000 | >1000 |

| Compound B | 393 | 400 | <1 |

This table illustrates the binding affinities of various compounds related to the piperazine class, highlighting the potential of this compound as a selective ligand.

Case Study 2: Structural Activity Relationship (SAR)

The structural modifications of piperazine derivatives have been systematically studied to understand their impact on receptor binding. The introduction of fluorine in the pyridine ring has been shown to enhance binding affinity at dopamine receptors, making it a crucial modification for developing effective therapeutic agents .

Mecanismo De Acción

The mechanism of action of 1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific biological pathway involved .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives are widely studied for their diverse biological activities. Below is a detailed comparison of 1-(2-fluoropyridin-4-yl)piperazine dihydrochloride with structurally or functionally analogous compounds.

Table 1: Structural and Physicochemical Properties

Discussion of Substituent Effects

- Fluorine Position : The 2-fluoropyridin-4-yl group in the target compound offers steric and electronic advantages over p-fluorophenyl () or thiazolyl () substituents. Fluorine’s electronegativity enhances binding to aromatic receptors (e.g., kinases) compared to methoxy or chlorophenyl groups .

- Bulkiness : Antihistamines like buclizine () require large substituents for H1-receptor antagonism, whereas smaller groups in the target compound may favor CNS penetration.

Actividad Biológica

1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride (CAS Number: 1820711-96-3) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H12Cl2F N2

Molecular Weight: 247.12 g/mol

Canonical SMILES: CN1CCN(CC1)C2=C(C=CN=C2F)Cl

This compound features a piperazine ring substituted with a 2-fluoropyridine moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Its mechanism of action may involve:

- Receptor Binding: It acts as an antagonist or modulator at several receptor sites, influencing neurotransmitter release and uptake.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby altering the levels of key biogenic amines such as dopamine and norepinephrine.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological effects:

- Dopaminergic Activity: Studies have shown that it can modulate dopamine levels in the brain, potentially impacting mood and cognition .

- Antidepressant-like Effects: The compound has been evaluated for its antidepressant properties in animal models, indicating a potential therapeutic role in mood disorders.

- Neuroprotective Effects: Preliminary studies suggest that it may offer neuroprotection against oxidative stress and excitotoxicity .

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound:

In Vivo Studies

In vivo studies further elucidate the biological activity:

- Animal Models: In rodent models, administration of this compound resulted in significant alterations in behavior consistent with antidepressant effects. Doses ranging from 10 to 50 mg/kg showed dose-dependent efficacy .

Case Studies

Recent case studies highlight the compound's potential therapeutic applications:

- Antidepressant Efficacy: A study involving chronic administration demonstrated significant reductions in depressive-like behaviors in mice, correlating with increased levels of serotonin and norepinephrine .

- Cognitive Enhancement: Another study reported improvements in cognitive function in aged rats, suggesting neuroprotective properties that could be beneficial for age-related cognitive decline .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride?

- Methodological Answer : The compound is typically synthesized via coupling reactions using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling agents. Piperazine derivatives are reacted with fluoropyridine precursors under controlled conditions (e.g., 40–70°C) in solvents like THF. Post-synthesis, the dihydrochloride salt is formed by treating the free base with hydrogen chloride. Purification involves reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) and free-basing steps using sodium bicarbonate .

Q. How is the compound characterized after synthesis?

- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR; e.g., , ) and high-resolution mass spectrometry (HRMS). For example, NMR in DMSO-d reveals aromatic proton signals at δ 8.18–8.12 ppm (pyridyl protons) and δ 6.81–6.70 ppm (piperazine protons). HRMS analysis (positive ion mode) provides accurate mass confirmation (e.g., m/z 328.1597 for related analogs) .

Q. What factors influence the stability of this compound during storage?

- Methodological Answer : Stability is pH- and temperature-dependent. The compound should be stored in a sealed container under dry, inert conditions (2–8°C). Hydrolysis of the fluoropyridine moiety can occur under highly acidic or basic conditions. Degradation studies should include accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring .

Advanced Research Questions

Q. How can reaction yields be optimized during fluoropyridinyl-piperazine coupling?

- Methodological Answer : Low yields often arise from incomplete activation of carboxyl groups or side reactions. Strategies include:

- Sonication : Ensures homogeneity of the reaction mixture (e.g., 35 min sonication at 40°C) .

- Stepwise Heating : Gradual temperature increases (e.g., 50°C for 2 hr, then 70°C for 30 min) minimize decomposition.

- Purification : Use of trifluoroacetic acid (TFA) in mobile phases enhances chromatographic resolution. Free-basing with sodium bicarbonate improves salt formation efficiency .

Q. How can contradictions in reported biological activity data for fluorinated piperazines be resolved?

- Methodological Answer : Discrepancies may stem from off-target receptor interactions or salt form variability. Systematic approaches include:

- Receptor Profiling : Screen against a panel of receptors (e.g., serotonin, dopamine) using radioligand binding assays.

- Salt Form Comparison : Test free base vs. dihydrochloride forms in parallel assays to isolate salt-specific effects.

- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity .

Q. What experimental designs are recommended for studying receptor interaction mechanisms?

- Methodological Answer :

- Docking Studies : Perform molecular docking using fluoropyridinyl-piperazine structures and target receptor crystal structures (e.g., serotonin 5-HT).

- Functional Assays : Use calcium flux or cAMP assays to quantify agonist/antagonist activity.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to assess entropy-driven vs. enthalpy-driven interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.